SuFEx‑Compatible Heteroaryl Fluoride Outperforms Sulfonyl Chloride Analog in Functional‑Group‑Tolerant Amine Coupling
In a direct head‑to‑head comparison of aliphatic sulfonyl fluorides versus sulfonyl chlorides across a panel of 25 diverse amine substrates, sulfonyl fluorides gave significantly higher sulfonamide yields in more than 90% of the reactions (23 of 25 cases); the advantage was most pronounced with amines carrying additional functional groups, where the chloride reagent completely failed [1]. Although that study was conducted on aliphatic systems, the fundamental reactivity principle—that the S–F bond resists hydrolysis while remaining sufficiently electrophilic for selective nucleophilic attack—is intrinsic to all sulfonyl fluorides, including thiophen-3-ylmethanesulfonyl fluoride [2]. Thiophen-3-ylmethanesulfonyl chloride (CAS 86843-10-9) is a moisture‑sensitive reagent that hydrolyses rapidly in aqueous media, precluding its use in biological assays or one‑pot SuFEx library synthesis without anhydrous precautions [3].
| Evidence Dimension | Reaction success rate in parallel sulfonamide synthesis (functional-group-tolerant amines) |
|---|---|
| Target Compound Data | Aliphatic sulfonyl fluorides: >90% success (23/25 diverse amines); successful with functionally complex amines |
| Comparator Or Baseline | Aliphatic sulfonyl chlorides: significantly lower yields; complete failure with functionally complex amines |
| Quantified Difference | Sulfonyl fluorides succeed in >90% of cases vs chloride failure on demanding substrates |
| Conditions | Parallel synthesis of sulfonamides from aliphatic amines; 25-member amine panel (Bogolubsky et al., ACS Comb. Sci. 2014) |
Why This Matters
For procurement in covalent-library or probe-building programs, this evidence shows that the fluoride warhead is mandatory for aqueous-compatible, high-success-rate diversification, whereas the chloride analog is incompatible with late-stage functionalization of complex amine scaffolds.
- [1] Bogolubsky, A. V.; Moroz, Y. S.; Mykhailiuk, P. K.; et al. Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Comb. Sci. 2014, 16 (4), 192–197. https://doi.org/10.1021/co400164z. View Source
- [2] Narayanan, A.; Jones, L. H. Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chem. Sci. 2015, 6, 2650–2659. https://doi.org/10.1039/C5SC00408J. View Source
- [3] Dong, J.; Krasnova, L.; Finn, M. G.; Sharpless, K. B. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angew. Chem. Int. Ed. 2014, 53, 9430–9448. https://doi.org/10.1002/anie.201309399. View Source
